![molecular formula C13H11NOS B184597 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 17583-15-2](/img/structure/B184597.png)

2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

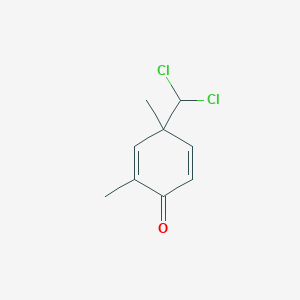

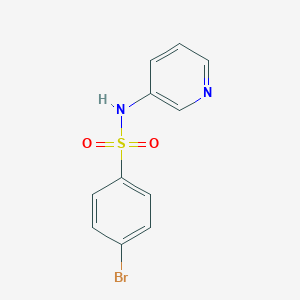

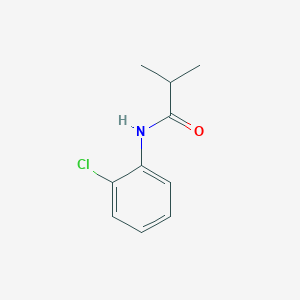

2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a chemical compound with the molecular formula C13H11NOS . It is a member of the thiazole family, which are organic five-aromatic ring compounds with a general formula of C3H3NS . Thiazoles are known for their potent biological applications .

Synthesis Analysis

The synthesis of thiazoles has been a topic of interest in the field of medicinal chemistry due to their notable pharmacological actions . Various synthetic paths and physico-chemical factors have been explored to yield a combinatorial library of thiazoles . For instance, aryl thiazoles were prepared and evaluated for their anticancer actions . The (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical . Thiophenylpyrazolyl-5-substituted-aryl-diazenylthiazoles were prepared from the reaction of 3-(2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .Molecular Structure Analysis

The molecular structure of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one consists of 13 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . The resonating structures of thiazole involve the involvement of d-orbitals of sulfur .Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . They show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

The compound 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one serves as a critical building block in the synthesis of various heterocyclic compounds. For instance, derivatives like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones have been extensively used for constructing pyrazolo-imidazoles, -thiazoles, spiropyridines, and other heterocycles. This wide-ranging applicability underscores the compound's significance in heterocyclic chemistry, offering mild reaction conditions for generating versatile cynomethylene dyes from numerous precursors including amines, phenols, and malononitriles (Gomaa & Ali, 2020).

Biological and Pharmacological Properties

2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one derivatives exhibit a broad spectrum of biological activities. Compounds like 2-(thio)ureabenzothiazoles have been investigated for their potential therapeutic applications, including their use as commercial fungicides and herbicides. This highlights the compound's utility in medicinal chemistry, where its derivatives are explored for diverse pharmacological activities (Rosales-Hernández et al., 2022).

Optoelectronic Materials

The structural motif of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is also significant in the development of optoelectronic materials. Quinazolines and pyrimidines, for example, have been synthesized incorporating this motif and have found applications in electronic devices, luminescent elements, and photoelectric conversion elements. This demonstrates the compound's role in the creation of novel materials for optoelectronics, highlighting its importance beyond pharmaceuticals (Lipunova et al., 2018).

Orientations Futures

The future directions for the study of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one and related compounds are likely to continue focusing on their synthesis and biological activities. The information of several artificial paths and varied physico-chemical factors of such thiazols made especial consideration of medicinal chemists to yield combinatorial library and carry out thorough efforts in the search of thiazoles .

Propriétés

IUPAC Name |

2-phenyl-5,6-dihydro-4H-1,3-benzothiazol-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NOS/c15-11-8-4-7-10-12(11)16-13(14-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXLKSGOQIQGLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)SC(=N2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30509011 |

Source

|

| Record name | 2-Phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one | |

CAS RN |

17583-15-2 |

Source

|

| Record name | 2-Phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole](/img/structure/B184515.png)

![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B184519.png)